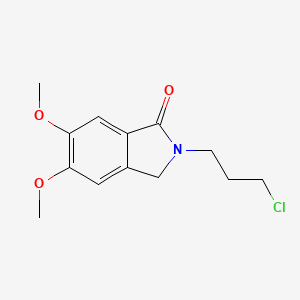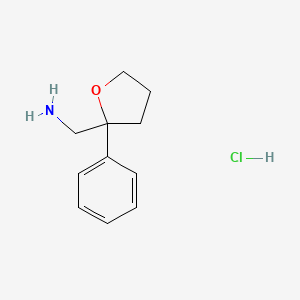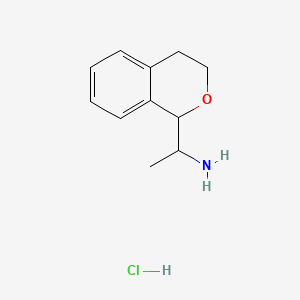![molecular formula C21H23N7 B15296034 N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)
N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a diethylamino group, a phenyl ring, a pyrazolo[1,5-b]pyridazine moiety, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine typically involves multi-step reactions. One common approach is the condensation of a diethylamino-substituted benzaldehyde with a pyrazolo[1,5-b]pyridazine derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and solvents would be tailored to minimize costs and environmental impact while maximizing the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethylamino group can yield N-oxide derivatives, while halogenation of the aromatic rings can produce halogenated intermediates that can be further functionalized .
Applications De Recherche Scientifique
N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazolo[1,5-a]pyridines: These compounds also feature a pyrazole ring fused to a pyridine ring and are studied for their medicinal properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core are widely used in drug development due to their ability to interact with various biological targets.
Uniqueness
N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and for studying complex biological systems .
Propriétés
Formule moléculaire |
C21H23N7 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-[3-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-5-8-17(13-16)25-21-22-12-10-19(26-21)18-14-24-28-20(18)9-6-11-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26) |
Clé InChI |
HGHDRKJHOUHEHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=CC=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)

![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)



![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)

